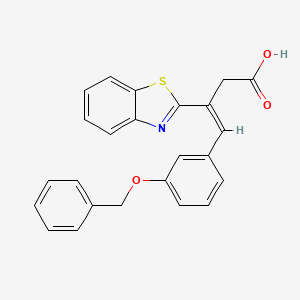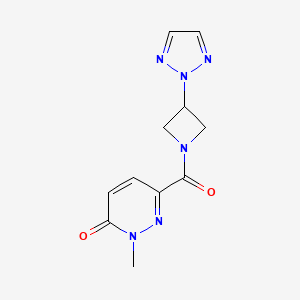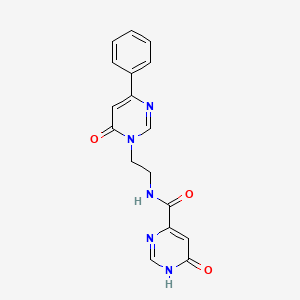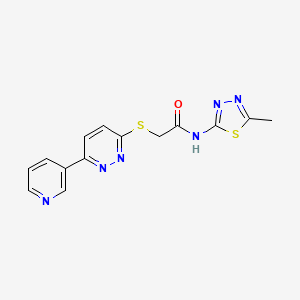
4-(3,4-dimethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(3,4-dimethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one" is a complex organic molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include condensation, oxidation, and the formation of specific functional groups. For instance, the synthesis of new chromanones described in paper involved the oxidation of chromones with iodobenzene diacetate in methanol. This method could potentially be adapted for the synthesis of the compound , considering the similarities in the molecular backbone.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their properties and interactions. X-ray crystallography, as discussed in papers and , provides detailed information about the conformation and bonding within a molecule. The conformation of the five-membered ring and the presence of hydrogen bonds can significantly influence the molecule's stability and reactivity. Theoretical calculations, such as AM1-type calculations mentioned in paper , could be employed to predict the conformation of "this compound" and understand its electronic structure.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The presence of dimers and hydrogen bonding, as seen in the compounds studied in papers and , suggests that "this compound" may also engage in similar interactions. These interactions could affect the compound's behavior in chemical reactions, such as its solubility, crystallization, and potential as a ligand in complex formations.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, including its solubility, melting point, and stability, are determined by its molecular structure. The polymorphism discussed in paper indicates that slight changes in the molecular conformation can lead to different physical properties. The antibacterial activity of chromanones in paper suggests that the compound could also be tested for such biological activities, given the structural similarities.
Wissenschaftliche Forschungsanwendungen
Conducting Polymers
Research on conducting polymers derived from pyrrole-based monomers, such as those involving derivatized bis(pyrrol-2-yl) arylenes, indicates the potential for this compound in electronics and materials science. These polymers exhibit low oxidation potentials and high stability, suggesting the compound could contribute to advancements in conductive materials and electronic devices (Sotzing et al., 1996).
Enzyme Substrate Analogues
Compounds with structural similarities to the one have been used to study enzyme interactions, specifically O-demethylase activity in microbes. This suggests potential applications in biotechnology, such as enzyme discovery and characterization, or as a substrate to explore enzymatic pathways (Stupperich et al., 1996).
Polyamides and Polymer Chemistry
The synthesis of novel soluble fluorinated polyamides containing pyridine suggests applications in materials science, particularly in creating polymers with specific desired properties such as high thermal stability, solubility, and mechanical strength. This area of research could lead to the development of new materials for use in aerospace, automotive, and electronics industries (Xiao-Ling Liu et al., 2013).
Anticancer Activity
The synthesis and evaluation of fluoro-substituted compounds for their anticancer activity highlight the potential pharmaceutical applications of the compound. Such research is crucial for discovering new therapeutic agents and understanding their mechanisms of action against various cancer cell lines (Hammam et al., 2005).
Eigenschaften
IUPAC Name |
(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5/c1-32-19-10-9-16(12-20(19)33-2)23(29)21-22(17-7-3-4-8-18(17)26)28(25(31)24(21)30)14-15-6-5-11-27-13-15/h3-13,22,29H,14H2,1-2H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJBMQOUYCKYQD-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)/O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenoxy]benzamide](/img/structure/B2545220.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2545221.png)
![8-ethyl-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545222.png)

![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride](/img/structure/B2545224.png)


![(2-phenylthiazol-4-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2545231.png)
![2,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2545234.png)


![N-(4-acetylphenyl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545241.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B2545242.png)
